N-(3-nitrophenyl)-2-phenylacetamide, also known as N-(3-nitrophenyl)benzeneacetamide, is a compound with the molecular formula and a molecular weight of approximately 256.26 g/mol. This compound is characterized by the presence of a nitrophenyl group attached to a phenylacetamide structure, which contributes to its unique chemical properties and potential applications in scientific research.
The compound is classified under the category of acetamides, specifically within the subclass of aromatic amides due to the presence of aromatic rings in its structure. Its CAS number is 13140-76-6, which is used for identification in chemical databases. The compound can be sourced from various chemical suppliers and is often utilized in research related to medicinal chemistry.
The synthesis of N-(3-nitrophenyl)-2-phenylacetamide typically involves a multi-step process:
This method allows for good yields of N-(3-nitrophenyl)-2-phenylacetamide while maintaining high purity levels.
The molecular structure of N-(3-nitrophenyl)-2-phenylacetamide features:
O=C(Cc1ccccc1)Nc1cccc(c1)[N+](=O)[O-]
NMZIQRANVSSSFS-UHFFFAOYSA-N
The structural representation indicates that the nitro group (-NO₂) is positioned at the para position relative to the amide linkage on the aromatic ring, which influences its reactivity and biological activity.
N-(3-nitrophenyl)-2-phenylacetamide can participate in various chemical reactions typical for amides and nitro compounds:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for N-(3-nitrophenyl)-2-phenylacetamide primarily relates to its potential biological activities. Compounds with similar structures often exhibit:
Research into this compound's specific mechanisms remains ongoing, focusing on its interactions at the molecular level with biological targets.
N-(3-nitrophenyl)-2-phenylacetamide exhibits several notable physical and chemical properties:
These properties suggest that N-(3-nitrophenyl)-2-phenylacetamide may be suitable for various applications requiring specific solubility profiles.
N-(3-nitrophenyl)-2-phenylacetamide has potential applications in several areas:
Research continues to explore its full range of applications within these domains, potentially leading to new therapeutic agents or insights into chemical reactivity patterns.
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3